Iminosilanethione

Description

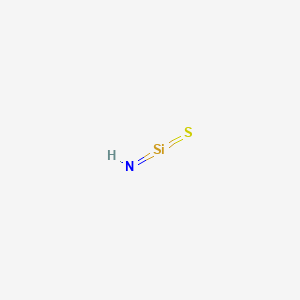

Iminosilanethione is a hypothetical organosilicon compound characterized by the presence of an imino group (NH) and a thione group (C=S) attached to a silicon atom. The synthesis and characterization of this compound would likely follow protocols similar to those for silanethiones or iminophosphines, emphasizing spectroscopic validation (e.g., NMR, IR) and crystallographic analysis .

Properties

CAS No. |

101672-67-7 |

|---|---|

Molecular Formula |

HNSSi |

Molecular Weight |

75.17 g/mol |

IUPAC Name |

imino(sulfanylidene)silane |

InChI |

InChI=1S/HNSSi/c1-3-2/h1H |

InChI Key |

MCHALFNKNOLFRO-UHFFFAOYSA-N |

Canonical SMILES |

N=[Si]=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iminosilanethione can be synthesized through several methods. One common approach involves the reaction of silanes with sulfur-containing reagents under controlled conditions. For instance, the reaction of chlorosilanes with thiourea can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Iminosilanethione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.

Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like chlorine or bromine, and organometallic reagents like Grignard reagents, are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Silane derivatives.

Substitution: Various substituted silanes and thiols.

Scientific Research Applications

Iminosilanethione has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

Industry: this compound is utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which iminosilanethione exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the this compound derivative being studied.

Comparison with Similar Compounds

Silanethiones

Silanethiones (R2Si=S) are silicon-based analogs of thioketones. Key differences from iminosilanethione include:

- Functional Groups: Silanethiones lack the imino group, reducing their ability to participate in hydrogen bonding or act as bifunctional ligands.

- Reactivity: The absence of the imino group in silanethiones limits their use in reactions requiring dual electron donation (N and S).

- Stability: Silanethiones are generally less stable than their carbon counterparts due to weaker Si=S bonds, a challenge that this compound may share .

Iminophosphines

Iminophosphines (e.g., hybrid phosphine-alkene ligands) share the imino group but replace sulfur with phosphorus.

- Electronic Properties: Phosphorus offers stronger σ-donor capabilities compared to sulfur, making iminophosphines more effective in stabilizing transition metals.

- Applications: Iminophosphines are widely used in catalysis, whereas this compound’s applications remain speculative without empirical data .

Comparison with Functionally Similar Compounds

Isoselenocyanates

Isoselenocyanates (R–N=C=Se), discussed in , feature a selenium analog of the thione group.

- Biological Relevance: Isoselenocyanates exhibit anticancer properties, but this compound’s bioactivity is unexplored .

Data Table: Hypothetical Comparison of Key Properties

Biological Activity

Iminosilanethione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its effects on various biological systems, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a silicon atom bonded to a nitrogen atom and a thiol group. This configuration contributes to its reactivity and interaction with biological molecules. Understanding its chemical properties is crucial for elucidating its biological mechanisms.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Antioxidant Activity : this compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases.

- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its mechanisms and potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Antioxidant Mechanism : A study demonstrated that this compound effectively reduced the levels of reactive oxygen species (ROS) in human cell lines, indicating its potential as an antioxidant agent. The mechanism involves the modulation of antioxidant enzyme activities, which are crucial for cellular defense against oxidative damage.

- Antimicrobial Activity : In vitro tests revealed that this compound exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Cytotoxic Effects : this compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound displayed IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.